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Barium selenate

Cat. No.: B1201132
CAS No.: 7787-41-9
M. Wt: 280.3 g/mol
InChI Key: ZIGAPMSTBOKWRT-UHFFFAOYSA-L
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Description

Historical Trajectories and Evolution of Barium Selenate (B1209512) Research

The study of barium selenate is part of the broader history of selenium chemistry, which began with the discovery of selenium in 1817 by Jöns Jacob Berzelius. britannica.com Early research focused on the fundamental synthesis and characterization of new selenium compounds. The preparation of this compound was first achieved through precipitation reactions, a method that remains a common laboratory-scale synthesis route. wikipedia.org This typically involves reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble selenate salt, like sodium selenate (Na₂SeO₄), in an aqueous solution to produce the insoluble this compound precipitate. wikipedia.org

Over the decades, research has evolved from basic synthesis to more detailed structural and property analysis. The isomorphous nature of this compound with barium sulfate (B86663) was an early and significant finding, indicating they share a similar crystal structure. wikipedia.org However, key differences in solubility and thermal stability were also noted, sparking further investigation into its unique characteristics. wikipedia.org More recent research has explored the synthesis of this compound nanoparticles, opening new avenues for its application in materials science. researchgate.net

Contemporary Significance in Inorganic Chemistry and Materials Science

In modern inorganic chemistry, this compound is of interest for its role in understanding the periodic trends of alkaline earth metal compounds. Its properties are often compared with other group 2 selenates to elucidate the effects of cation size and electronegativity on crystal structure, solubility, and thermal stability.

In the realm of materials science, this compound serves as a precursor for the synthesis of other materials. For instance, it can be reduced in a hydrogen stream to produce barium selenide (B1212193) (BaSe), a compound with applications in electronics and infrared optics. wikipedia.orgsamaterials.com this compound itself has been investigated for use in specialized glass manufacturing, where it can improve the properties of the final product. funcmater.com Furthermore, the study of this compound nanoparticles doped with rare-earth elements like europium has shown potential for creating luminescent materials. researchgate.net

Comparative Analysis with Related Alkaline Earth Selenates and Sulfates

A comparative analysis highlights the distinct properties of this compound relative to its chemical cousins.

With Alkaline Earth Selenates: The solubility of alkaline earth selenates in water generally decreases down the group. Magnesium selenate (MgSO₄) is highly soluble in water. ontosight.aiontosight.aichemicalbook.com Strontium selenate (SrSeO₄) is slightly soluble, while this compound exhibits even lower solubility. chemicalbook.comchemicalbook.com

With Barium Sulfate: this compound and barium sulfate (BaSO₄) are isomorphous, meaning they have the same crystal structure. wikipedia.org Both are poorly soluble in water, but this compound is noted to be about 18 times more soluble than barium sulfate. wikipedia.org This difference in solubility is a key distinguishing feature. The thermal stability of this compound is also lower than that of barium sulfate; it decomposes at temperatures above 425°C, whereas barium sulfate is stable up to much higher temperatures. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula BaSeO₄
Molar Mass 280.29 g/mol wikipedia.org
Appearance White rhombic crystals funcmater.comchemicalbook.com
Crystal Structure Orthorhombic wikipedia.orgresearchgate.net
Solubility in Water 0.0118 g/100 mL (20 °C) wikipedia.org
Decomposition Temperature >425 °C wikipedia.org

Table 2: Comparison of Alkaline Earth Selenates and Sulfates

Compound Chemical Formula Solubility in Water (at 20-25°C) Crystal Structure
Magnesium Selenate MgSO₄ High ontosight.aiontosight.aichemicalbook.com Monoclinic (hexahydrate) chemicalbook.com
Calcium Selenate CaSeO₄ Poorly soluble procurementresource.comsmolecule.com Monoclinic (dihydrate) researchgate.net
Strontium Selenate SrSeO₄ 0.656 g/100 mL chemicalbook.com Orthorhombic chemicalbook.com
This compound BaSeO₄ 0.0118 g/100 mL wikipedia.org Orthorhombic wikipedia.orgresearchgate.net
Barium Sulfate BaSO₄ Very low Orthorhombic

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaSeO4<br>BaO4Se B1201132 Barium selenate CAS No. 7787-41-9

Properties

IUPAC Name

barium(2+);selenate
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InChI

InChI=1S/Ba.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
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InChI Key

ZIGAPMSTBOKWRT-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

[O-][Se](=O)(=O)[O-].[Ba+2]
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Molecular Formula

BaSeO4, BaO4Se
Record name BARIUM SELENATE
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Record name barium selenate
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DSSTOX Substance ID

DTXSID90884432
Record name Selenic acid, barium salt (1:1)
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Molecular Weight

280.30 g/mol
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CAS No.

7787-41-9
Record name BARIUM SELENATE
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Advanced Synthesis and Methodologies for Barium Selenate

Aqueous Precipitation Routes

Aqueous precipitation represents a foundational and widely utilized approach for synthesizing barium selenate (B1209512), prized for its operational simplicity and control over product characteristics through the manipulation of reaction conditions.

Metathesis Reaction Systems (e.g., BaCl₂ + Na₂SeO₄)

The most common laboratory-scale synthesis of barium selenate involves a metathesis, or double displacement, reaction in an aqueous solution. This is typically achieved by combining a solution of a soluble barium salt, such as barium chloride (BaCl₂), with a solution of a soluble selenate salt, like sodium selenate (Na₂SeO₄). wikipedia.org The low solubility of this compound causes it to precipitate out of the solution as a white solid. wikipedia.org

The underlying chemical equation for this reaction is: BaCl₂(aq) + Na₂SeO₄(aq) → BaSeO₄(s) + 2NaCl(aq) wikipedia.org

The resulting precipitate is then typically washed with deionized water to remove soluble byproducts, like sodium chloride, and subsequently dried.

The stoichiometry of the reactants is a critical parameter that directly influences the yield and purity of the final this compound product. For maximal yield, a 1:1 molar ratio of barium ions (Ba²⁺) to selenate ions (SeO₄²⁻) is theoretically required. However, in practice, adjustments to this ratio are made to optimize the precipitation process. To ensure the complete precipitation of the selenate ions, a slight excess of the barium salt solution is often employed. rsc.org This practice helps to minimize the concentration of unreacted selenate in the final solution.

The concentration of the reactant solutions also plays a role in the precipitation kinetics and the physical properties of the precipitate. While the reaction proceeds readily even in dilute solutions, reactant concentrations can be manipulated to control particle size and morphology.

Table 1: Influence of Stoichiometry on this compound Precipitation

Parameter Condition Outcome Citation
Molar Ratio 1:1 (Ba²⁺:SeO₄²⁻) Ensures maximum theoretical yield.

| Molar Ratio | Excess BaCl₂ | Reduces selenate contamination in the final product by promoting complete precipitation. | rsc.org |

Temperature and pH are key variables for controlling the crystalline nature of the precipitated this compound. While the precipitation reaction is spontaneous and proceeds efficiently at ambient room temperature (20–25°C), elevated temperatures can be used to enhance the crystallinity of the product. However, temperatures must be carefully controlled, as heating above 425°C can lead to the thermal decomposition of this compound. wikipedia.org In some specialized microemulsion synthesis techniques, heating to 120°C followed by a reflux step at 200°C has been shown to improve crystallinity and luminescence intensity in doped nanoparticles. rsc.orgrsc.org

The pH of the solution is also crucial. Precipitating the salt from a solution containing free nitric acid can help avoid the co-precipitation of barium selenite (B80905) (BaSeO₃), which is a potential contaminant. ajsonline.org The protonation state of the selenate anion is pH-dependent, which can influence its incorporation into the crystal lattice. researchgate.net

Table 2: Effect of Temperature and pH on this compound Synthesis

Parameter Condition Effect on Product Citation
Temperature Room Temperature (20–25°C) Sufficient for spontaneous and complete precipitation.
Temperature Elevated (e.g., up to 60°C) May enhance the crystallinity of the precipitate.
Temperature High (e.g., 200°C) Used in specific microemulsion methods to increase crystallinity. rsc.orgrsc.org

| pH | Acidic | Helps prevent contamination from co-precipitation of barium selenite. | ajsonline.org |

Influence of Stoichiometry and Concentration on Precipitation Kinetics

Oxidative Precipitation from Selenate Precursors

An alternative aqueous route involves the in-situ oxidation of a selenium precursor in a lower oxidation state, such as selenium dioxide (SeO₂) or selenious acid (H₂SeO₃), to form the selenate anion, which then precipitates with barium ions. This method is detailed in patent literature as a viable production process. google.comgoogle.com

A typical procedure involves:

Dissolving selenium dioxide in water to form selenious acid. google.comgoogle.com

Adding a base, such as sodium hydroxide (B78521), to the solution. google.comgoogle.com

Introducing barium chloride along with a strong oxidizing agent. The oxidant converts the selenite (SeO₃²⁻) to selenate (SeO₄²⁻), causing the immediate precipitation of this compound. google.comgoogle.com

Various oxidizing agents can be employed in this process, including hydrogen peroxide, sodium perchlorate, and potassium permanganate. google.com The precipitate is often subjected to a final acid wash to remove impurities. google.comgoogle.com

Table 3: Oxidizing Agents for this compound Synthesis

Oxidizing Agent Precursor Source
Sodium Perchlorate Selenium Dioxide google.comgoogle.com
Hydrogen Peroxide Selenium Dioxide google.com
Potassium Permanganate Selenium Dioxide google.com

High-Temperature Solid-State Synthesis and Redox Reactions

For large-scale and industrial production, high-temperature solid-state methods are often more economical. These pathways typically involve redox (reduction-oxidation) reactions.

Industrial Reduction-Oxidation Pathways (e.g., from BaSe to BaSeO₄)

A notable industrial method for producing this compound involves a two-step redox process starting from a barium-selenium compound. This pathway is particularly efficient and scalable. While it can start from various precursors, a clear example involves the oxidation of barium selenide (B1212193) (BaSe). The barium selenide itself can be produced by the high-temperature reduction of this compound, making this a potentially cyclical process. wikipedia.org

The two key stages are:

Reduction: A barium-selenium compound is reduced in a hydrogen atmosphere at high temperatures. For instance, this compound is reduced to barium selenide at 500–600°C. BaSeO₄(s) + 4H₂(g) → BaSe(s) + 4H₂O(g)

Controlled Oxidation: The resulting barium selenide, a black crystalline solid, is then oxidized in an oxygen-rich environment at a lower temperature of 300–400°C to form high-purity this compound. This step achieves a yield greater than 95%. BaSe(s) + 2O₂(g) → BaSeO₄(s)

Another solid-state oxidation involves heating barium selenite (BaSeO₃) in air at approximately 700–750°C, which converts it directly to this compound. chemicalbook.com

Table 4: Reaction Conditions for Industrial Redox Synthesis

Reaction Stage Reactant Product Temperature Atmosphere Citation
Reduction This compound Barium Selenide 500–600°C Hydrogen (H₂)
Oxidation Barium Selenide This compound 300–400°C Oxygen (O₂)

| Oxidation | Barium Selenite | this compound | 700–750°C | Air | chemicalbook.com |

Thermal Conversion and Reactivity of this compound

This compound exhibits distinct thermal decomposition characteristics. When heated above 425°C, it undergoes decomposition. wikipedia.org This thermal instability is a critical factor in its synthesis and application, particularly in high-temperature environments.

The reactivity of this compound is also of significant interest. It can be reduced to barium selenide (BaSe) in a hydrogen stream at elevated temperatures, typically between 500-600°C. wikipedia.org The reaction proceeds as follows:

BaSeO₄ + 4H₂ → BaSe + 4H₂O wikipedia.org

Conversely, barium selenide can be oxidized back to this compound in an oxygen-rich environment at temperatures ranging from 300–400°C. This redox capability highlights the compound's role as a potential oxidizing agent in various chemical reactions. nih.gov

Soft Chemistry and Nanomaterial Fabrication Approaches

Recent advancements in materials science have led to the development of soft chemistry methods for synthesizing this compound, particularly for producing nanomaterials with controlled properties.

Sol-Gel Synthesis using Acetate-Citrate Precursors

The sol-gel method offers a versatile route for preparing high-purity and homogenous materials. rgsmparanda.org For this compound, a sol-gel approach using acetate (B1210297) and citrate (B86180) precursors has been explored. This process typically involves:

Precursor Preparation: Equimolar mixtures of barium acetate and selenic acid are dissolved in a citrate-nitrate solution. The pH is then adjusted to a range of 6–7 using ammonium (B1175870) hydroxide.

Gel Formation: The solution is evaporated at 80°C, which results in the formation of an amorphous gel.

Calcination: The gel is subsequently calcined at 800°C for two hours to yield crystalline this compound.

This method, while effective, presents challenges such as the risk of partial decomposition at high calcination temperatures, which may necessitate the use of an inert atmosphere.

Microemulsion Techniques for this compound Nanoparticles

Microemulsion techniques have emerged as a powerful tool for the synthesis of nanoparticles with well-defined sizes and morphologies. rsc.orgrepositorioinstitucional.mx This method utilizes a water-in-oil microemulsion system where the aqueous nanodroplets act as microreactors for the precipitation of this compound nanoparticles. rsc.orgmdpi.com

A typical microemulsion synthesis involves:

An oil phase, such as 1-octadecene. rsc.org

A surfactant, like cetyltrimethylammonium bromide (CTAB). rsc.org

A co-surfactant, for instance, 1-hexanol. rsc.org

An aqueous phase containing the barium and selenate precursors. rsc.org

By controlling the composition of the microemulsion and the reaction conditions, it is possible to produce this compound nanoparticles with high stability and uniformity. mdpi.com

A key advantage of microemulsion techniques is the ability to control the morphology and size of the resulting nanoparticles. mdpi.com For instance, research on alkaline earth selenates has shown that this compound nanoparticles synthesized via microemulsion tend to have a spherical shape with a size distribution around 50 nm. rsc.org In contrast, calcium and strontium selenates prepared under similar conditions formed rod-like and fiber-like structures, respectively. rsc.org

Factors that influence particle morphology and size distribution include:

The type of solvent used for dispersing the product. rsc.org

The concentrations of reactants. mdpi.com

The temperature and duration of the reaction. mdpi.com

The pH of the reaction medium. researchgate.net

Further control can be achieved by introducing additives or modifying the synthesis parameters. For example, subsequent heating steps, such as a high-temperature microemulsion synthesis at 120°C followed by stirring at 200°C, can increase the crystallinity of the nanoparticles. rsc.org

Hydrothermal and Solvothermal Preparation Methods

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline materials from solutions at elevated temperatures and pressures in a sealed vessel (autoclave). researchgate.netcutm.ac.in These techniques offer excellent control over the size, shape, and crystallinity of the final product. researchgate.net

In a hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other non-aqueous solvents. researchgate.net These methods are advantageous due to their simplicity, high yield, and the ability to produce high-purity crystalline materials at relatively low temperatures. mdpi.comresearchgate.net The reaction parameters, such as temperature, pressure, reaction time, and solvent choice, can be precisely adjusted to control the nanoparticle size and morphology. mdpi.com While these methods have been successfully applied to the synthesis of various nanoparticles, including barium titanate and other complex oxides, specific detailed research findings for the direct hydrothermal or solvothermal synthesis of pure this compound are less commonly documented in the provided search results. researchgate.netsciopen.com

Analysis of Synthesis Efficiency and Product Purity

The efficiency and purity of synthesized this compound are critical for its intended applications. Various analytical techniques are employed to characterize the product.

A comparison of different synthesis methods reveals trade-offs between yield, purity, energy intensity, and scalability.

Synthesis MethodTypical Yield (%)Typical Purity (%)Energy IntensityScalability
Precipitation85–90>99.9LowLaboratory
Redox Synthesis90–9599.5HighIndustrial
Soft Chemistry (Sol-Gel)75–8098.0ModeratePilot-Scale

Table based on data for general synthesis methods, with specific values for this compound where available.

Purity Analysis:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is used to confirm the stoichiometric Ba:Se molar ratio and to quantify trace metal impurities. researchgate.net

Rigorous washing of the precipitate is crucial in precipitation methods to eliminate soluble byproducts like sodium chloride. The absence of chloride ions can be confirmed using a silver nitrate (B79036) test.

Redox routes are noted to minimize ionic contaminants.

Product Characterization:

X-ray Diffraction (XRD) is essential for confirming the crystal structure and phase purity of the synthesized this compound. rsc.org this compound typically exhibits an orthorhombic crystal structure. wikipedia.org

Scanning Electron Microscopy (SEM) is used to examine the morphology and grain size of the product.

Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be used to confirm the presence of Se-O bonding.

A patented production method involving the reaction of selenium dioxide, sodium hydroxide, barium chloride, and an oxidizing agent reports a raw material selenium utilization rate of over 99%. google.comgoogle.com

Yield Optimization and Byproduct Minimization

The synthesis of this compound (BaSeO₄) of high purity and yield is critical for its application in specialized fields. Various methodologies have been developed, each with specific strategies for maximizing product formation while minimizing unwanted byproducts. The most common methods include aqueous precipitation, industrial redox processes, and synthesis from selenium dioxide.

Aqueous Precipitation (Metathesis)

A widely used laboratory-scale method involves the metathesis reaction between a soluble barium salt, typically barium chloride (BaCl₂), and a soluble selenate salt, such as sodium selenate (Na₂SeO₄). wikipedia.org The reaction proceeds as follows:

BaCl₂ + Na₂SeO₄ → BaSeO₄↓ + 2 NaCl

Optimization of this process focuses on controlling stoichiometry and purification steps. A 1:1 molar ratio of barium ions (Ba²⁺) to selenate ions (SeO₄²⁻) is essential to achieve maximum yield. While room temperature is generally adequate for the reaction to proceed, elevated temperatures can improve the crystallinity of the resulting precipitate. The primary byproduct of this reaction is sodium chloride (NaCl), which remains in the solution. wikipedia.org To minimize this impurity in the final product, the this compound precipitate is thoroughly washed multiple times with deionized water before being dried. Using a slight excess of barium chloride can reduce selenium contamination in the final product, but this increases the concentration of the NaCl byproduct that must be washed away.

Industrial Redox Synthesis

For larger-scale production, a two-step redox process is employed, which is designed for cost-efficiency and scalability. This method involves:

Reduction: this compound is first reduced to barium selenide (BaSe) in a hydrogen atmosphere at temperatures between 500–600°C. BaSeO₄ + 4H₂ → BaSe + 4H₂O

Oxidation: The resulting barium selenide intermediate is then subjected to controlled oxidation in an oxygen-rich environment at 300–400°C to form the final this compound product. BaSe + 2O₂ → BaSeO₄

Yield optimization in this process hinges on precise control of the reaction conditions. The oxidation step can achieve a yield greater than 95%, with the primary potential byproduct being unreacted barium selenide. Minimizing this BaSe impurity requires careful management of temperature and oxygen supply during the oxidation phase.

Synthesis from Selenium Dioxide

A patented method allows for the production of this compound starting from selenium dioxide (SeO₂). google.comgoogle.com The process involves dissolving selenium dioxide in water, followed by the addition of sodium hydroxide (NaOH). Subsequently, barium chloride and a strong oxidizing agent (such as sodium perchlorate, potassium permanganate, or hydrogen peroxide) are added to facilitate the reaction and precipitate this compound. google.comgoogle.com A final acid wash, using acids like hydrochloric or nitric acid, is performed to purify the precipitate. google.com This method reports a very high utilization rate of the raw material selenium, reaching up to 99%. google.comgoogle.com Byproduct minimization is achieved through the final acid wash, which removes residual unreacted salts and other soluble impurities. google.com

The following table summarizes key parameters for yield optimization and byproduct control across different synthesis methods.

Synthesis MethodKey Optimization ParametersCommon ByproductsMinimization StrategyReported Yield
Aqueous Precipitation 1:1 molar ratio of Ba²⁺ to SeO₄²⁻. Sodium Chloride (NaCl). Repeated washing of precipitate with deionized water. High (stoichiometric).
Industrial Redox Control of temperature (300-400°C) and oxygen during oxidation. Unreacted Barium Selenide (BaSe). Ensuring complete oxidation. >95%.
From Selenium Dioxide Use of an appropriate oxidizing agent; final purification step. google.comgoogle.comSoluble sodium salts, chlorides.Final acid wash of the precipitate. google.comUp to 99% selenium utilization. google.comgoogle.com

Trace Impurity Analysis in Synthesized this compound

Ensuring the purity of synthesized this compound is paramount, as even trace impurities can significantly alter its properties. A comprehensive analysis is required to detect and quantify potential contaminants originating from starting materials, side reactions, or the surrounding environment.

Common impurities in this compound can include unreacted precursors, byproducts from the synthesis reaction, and structurally similar anions. For instance, in the precipitation method, residual sodium selenate and barium chloride may be present. The most common byproduct, sodium chloride, must be effectively removed. Other significant anionic impurities can include selenite (SeO₃²⁻), sulfate (B86663) (SO₄²⁻), and carbonate, the latter of which can form from atmospheric carbon dioxide. jst.go.jp The presence of sulfate is particularly relevant as barium sulfate is isomorphous with this compound, making co-precipitation likely if sulfate ions are present in the reaction mixture. jst.go.jpresearchgate.net Similarly, elements like arsenic can be incorporated as arsenate if present in the raw materials. jst.go.jp

A suite of advanced analytical techniques is employed to characterize the final product and quantify trace impurities.

Elemental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for determining the elemental composition of the material. They are highly sensitive and can quantify trace metallic impurities (e.g., arsenic, lead, cadmium) and confirm the stoichiometric ratio of barium to selenium. europa.eu

Phase and Structural Analysis: X-ray Diffraction (XRD) is essential for confirming the crystalline structure and phase purity of the this compound. It can effectively distinguish BaSeO₄ from other potential crystalline phases like barium selenite (BaSeO₃) or barium sulfate (BaSO₄).

Vibrational Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to confirm the presence of the selenate anion (SeO₄²⁻) by identifying its characteristic Se-O vibrational bonds, helping to rule out impurities like selenite or carbonate.

Morphological Analysis: Scanning Electron Microscopy (SEM) provides information on the morphology and crystal habit of the synthesized powder.

The table below details common trace impurities and the primary analytical methods used for their detection and quantification.

ImpurityChemical FormulaPotential SourceAnalytical Method(s)
Barium ChlorideBaCl₂Unreacted starting material. Ion Chromatography, ICP-MS (for Ba)
Sodium SelenateNa₂SeO₄Unreacted starting material. Ion Chromatography, ICP-MS (for Se, Na)
Sodium ChlorideNaClReaction byproduct. Ion Chromatography, Flame Photometry (for Na)
Barium SeleniteBaSeO₃Incomplete oxidation of selenite precursor. X-ray Diffraction (XRD), Raman Spectroscopy.
Barium SulfateBaSO₄Sulfate contamination in reagents. jst.go.jpresearchgate.netXRD, ICP-MS (for S), Raman Spectroscopy
Barium CarbonateBaCO₃Reaction with atmospheric CO₂. XRD, FTIR Spectroscopy
Heavy Metals (As, Cd, Pb, Hg)-Contaminated raw materials. europa.euICP-MS, ICP-OES. europa.eu

Crystallographic Analysis and Structural Characterization of Barium Selenate

Single Crystal and Powder X-ray Diffraction Studies

Both single crystal and powder X-ray diffraction (XRD) are crucial techniques for determining the crystal structure of materials. wikipedia.org For barium selenate (B1209512), these methods have confirmed its crystallographic system and provided precise measurements of its unit cell.

Barium selenate crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. researchgate.netwikipedia.org Its specific space group has been identified as Pnma (No. 62). researchgate.netwikipedia.orgmaterialsproject.org This space group is also found in the naturally occurring mineral barite, with which this compound is isomorphous. researchgate.net

Refined lattice parameters for this compound have been determined from diffraction data. At room temperature (293 K), the lattice constants are approximately:

a = 8.993(8) Å

b = 5.675(6) Å

c = 7.349(4) Å researchgate.net

These parameters define the dimensions of the unit cell.

Interactive Data Table: Lattice Parameters of this compound

ParameterValue (Å)Crystal SystemSpace Group
a8.993(8)OrthorhombicPnma (No. 62)
b5.675(6)OrthorhombicPnma (No. 62)
c7.349(4)OrthorhombicPnma (No. 62)

The unit cell volume (V) calculated from the lattice parameters is approximately 375.1 ų. researchgate.net Each unit cell (Z) contains four formula units of BaSeO₄. researchgate.net

Studies on the thermal behavior of this compound indicate that it undergoes decomposition at temperatures above 425 °C. wikipedia.org While detailed studies on high-pressure or low-temperature structural transitions of simple this compound are not extensively documented in the provided context, related complex selenates and other barium chalcogenides are known to exhibit structural changes under different conditions. rsc.orgmdpi.com For instance, heating can induce phase transitions or decomposition, as seen in the conversion of this compound to barium selenide (B1212193) (BaSe) via reduction in a hydrogen atmosphere. wikipedia.orgwikipedia.org

Space Group Determination and Lattice Parameter Refinement (e.g., Orthorhombic Pnma)

Detailed Atomic and Molecular Structure

The crystal structure of this compound is defined by the specific coordination of its constituent ions and the geometry of the selenate anions.

In the this compound structure, the barium cation (Ba²⁺) is surrounded by ten oxygen (O²⁻) atoms, resulting in a 10-coordinate geometry. materialsproject.org The Ba-O bond distances are not uniform and vary, ranging from 2.71 Å to 3.17 Å. materialsproject.org This coordination environment is a key feature of the crystal lattice, influencing its stability and properties.

In more complex structures involving this compound, the concept of primary and secondary building units (PBUs and SBUs) helps to describe the architecture. For example, in a hydrated double salt, tribarium hexahydroxidostannate(IV) bis[selenate(VI)] trihydrate (Ba₃[Sn(OH)₆][SeO₄]₂·3H₂O), the primary building units consist of [Sn(OH)₆]²⁻ ions, two distinct [SeO₄]²⁻ ions, and a {BaO₉} mono-capped square antiprism. iucr.orgresearchgate.net

The secondary building units in this complex structure are formed by the linkage of three of the barium coordination polyhedra through common edges. iucr.orgresearchgate.net One of the resulting tetrahedral voids is occupied by a bidentate, chelating selenate ion, while the other remains empty as the second selenate ion acts only as a monodentate ligand. researchgate.net These SBUs are further connected by hexahydroxidostannate(IV) ions. researchgate.net

Geometry and Orientations of Selenate Anions

Solid Solutions and Mixed Anion Systems Involving this compound

The ability of this compound to form solid solutions, particularly with barium sulfate (B86663) (barite), is a significant area of research, driven by its environmental implications for selenium sequestration.

Crystallization and Characterization of Ba(SO₄,SeO₄) Solid Solutions

The Ba(SO₄,SeO₄)-H₂O system has been investigated to understand the partitioning of sulfate and selenate ions between the aqueous and solid phases. researchgate.net Studies utilizing precipitation and gel crystallization methods have revealed key aspects of this solid solution. acs.orgacs.org

Under equilibrium conditions, sulfate ions are preferentially incorporated into the solid solution. acs.orgacs.org However, when crystallization occurs under supersaturated conditions, the solid phase becomes enriched in this compound relative to the equilibrium composition. acs.orgacs.org This deviation from equilibrium partitioning highlights the kinetic controls on the composition of the solid solution. acs.org

Powder X-ray diffraction (XRD) analysis of Ba(SO₄,SeO₄) crystals shows that the unit cell parameters exhibit a near-linear variation with composition. acs.org The excess volume of mixing is close to zero, suggesting that this solid solution behaves almost ideally. acs.org

Crystals grown at high supersaturation in a gel medium often exhibit both concentric and sectorial zoning. researchgate.netacs.orgacs.org Concentric zoning can manifest as a barium sulfate-rich core, followed by a this compound-rich region, and in sulfate-rich solutions, a final barium sulfate-rich rim. acs.orgacs.org Superimposed on this is sectorial zoning, which is attributed to the preferential incorporation of barium sulfate onto specific crystallographic forms. acs.org

Table 1: Crystallization Methods for Ba(SO₄,SeO₄) Solid Solutions
MethodPurposeKey Findings
Precipitation Experiments Produce small, homogeneous crystals for powder XRD analysis. acs.orgacs.orgUnit cell parameters vary linearly with composition, indicating an almost ideal solid solution. acs.org
Gel Crystallization Grow larger crystals to study morphological and chemical evolution. acs.orgacs.orgCrystals are enriched in BaSeO₄ at high supersaturation and exhibit concentric and sectorial zoning. acs.orgacs.org

Mechanisms of Selenate Incorporation into Barite Structures

The primary mechanism for selenate incorporation into the barite (BaSO₄) structure is through the substitution of the sulfate (SO₄²⁻) tetrahedron. researchgate.netnih.gov This process is critical for the sequestration of selenium in environments where barite precipitation occurs. researchgate.net

X-ray Absorption Spectroscopy (XAS) studies have confirmed that the selenate tetrahedron (SeO₄²⁻) directly replaces the sulfate tetrahedron in the barite lattice. researchgate.netnih.gov In this substituted position, the selenate ion bonds to the surrounding barium (Ba²⁺) atoms through bidentate mononuclear and bidentate binuclear complexes. researchgate.netnih.gov

The efficiency of selenate removal from aqueous solutions through co-precipitation with barite can be very high, with studies showing over 99% removal. researchgate.net The stability of the resulting barite solid solution makes the release of the sequestered selenate into the aqueous phase unlikely under near-neutral pH conditions. researchgate.net

Several factors influence the uptake of selenate during co-precipitation with barite:

Sulfate Concentration: The concentration of sulfate in the initial solution strongly influences the incorporation of selenate. nih.gov

Crystal Lattice Distortion: The presence of other ions, such as Ca²⁺, can cause distortions in the crystal lattice that affect selenate uptake. nii.ac.jp

Saturation States: The degree of supersaturation of the solution with respect to barite can impact the incorporation of selenate. nii.ac.jp

Studies have also shown that the presence of certain organic films can enhance the sequestration of selenate into barite by influencing the nucleation rates. acs.orgnih.gov Furthermore, the coexistence of lead (Pb²⁺) and selenate can synergistically enhance the uptake of both ions into the barite structure. acs.orgosti.gov

Microstructural and Morphological Characterization

Advanced microscopy techniques are employed to investigate the surface features and particle dimensions of this compound and its solid solutions.

Scanning Electron Microscopy (SEM) for Surface Features and Particle Dimensions

Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the morphology and size of this compound particles. For instance, SEM imaging has been used to observe spherical particles of this compound with diameters ranging from 1.2 to 3.8 micrometers. In other preparations, SEM has revealed that this compound can form large agglomerates composed of smaller individual spherical particles. rsc.org

In the context of Ba(SO₄,SeO₄) solid solutions, SEM coupled with Energy Dispersive X-ray Spectrometry (SEM-EDS) is used to map the elemental distribution across the crystals, revealing compositional zoning. researchgate.net

Atomic Force Microscopy (AFM) for Micro-structural Surface Features

Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography of crystals at the nanoscale. In-situ AFM has been instrumental in studying the growth mechanisms of barite and the influence of selenate on its surface. researchgate.netacs.orgosti.govresearchgate.net

Studies have shown that selenate can incorporate into the top monolayer of the barite (001) surface. researchgate.netacs.orgosti.gov The presence of selenate can alter the morphology of growth features on the crystal surface. ugr.es For example, the growth of two-dimensional islands on barite surfaces has been observed using AFM. researchgate.net Hydrothermal AFM has been used to measure step growth rates on the barite (001) surface at elevated temperatures. researchgate.net Non-contact AFM has been used to study the dissolution of the barite (001) surface, revealing the formation of etch pits. princeton.edu

Studies of Hydrated and Anhydrous this compound Phases

While this compound is typically studied in its anhydrous form (BaSeO₄), hydrated phases can also exist. The removal of water of hydration can generally be achieved by heating. libretexts.org

A hydrated double salt, tribarium hexahydroxidostannate(IV) bis[selenate(VI)] trihydrate (Ba₃[Sn(OH)₆][SeO₄]₂·3H₂O), has been synthesized and structurally characterized. researchgate.netiucr.orgnih.gov This compound crystallizes from aqueous solutions containing sodium selenate and solid barium stannate. researchgate.netiucr.orgnih.gov Its structure consists of distinct building units, including two different selenate ions. researchgate.netiucr.org

The preparation of anhydrous this compound often involves precipitation from an aqueous solution, followed by filtering, washing, and drying at elevated temperatures to ensure the removal of any water. ajsonline.org

Table 2: Investigated Phases of this compound
PhaseChemical FormulaKey Characteristics
Anhydrous this compound BaSeO₄Orthorhombic crystal structure, the most commonly studied form. researchgate.netrsc.org
Hydrated Double Salt Ba₃[Sn(OH)₆][SeO₄]₂·3H₂OHexagonal crystal structure, contains two distinct selenate ions and water molecules. researchgate.netiucr.orgnih.gov

Spectroscopic Investigations of Barium Selenate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, provides detailed information about the molecular vibrations within a crystal lattice. For barium selenate (B1209512), these methods are essential for characterizing the selenate (SeO₄²⁻) anion and understanding the interactions within the crystal structure.

Raman spectroscopy is a powerful tool for probing the vibrational modes of the selenate ion in barium selenate. Studies have recorded the vibrational spectra of BaSeO₄ at both room temperature (295K) and lower temperatures (77K). researchgate.net Although this compound is isomorphous with barium sulfate (B86663) (barite) and barium chromate, its Raman spectrum shows notable differences, suggesting significant interionic coupling effects. researchgate.netacs.orgwikipedia.org

The analysis of Raman spectra allows for the assignment of observed bands to specific vibrational modes of the SeO₄²⁻ tetrahedron. These modes are sensitive to the local crystalline environment and can provide insights into the symmetry and bonding within the lattice. In studies involving the co-precipitation of selenate with barite (BaSO₄), Raman spectroscopy is used alongside other techniques to characterize the resulting solid precipitates. nih.gov The technique helps confirm the incorporation of selenate into the barite structure. nih.gov

Table 1: Prominent Raman Bands Observed for this compound This table is generated based on findings reported in spectroscopic studies. Exact peak positions can vary with experimental conditions.

Vibrational ModeWavenumber (cm⁻¹) at 295KAssignment
ν₁ (A₁)~837Symmetric stretching of Se-O
ν₂ (E)Not specifiedBending of O-Se-O
ν₃ (F₂)~870-890Asymmetric stretching of Se-O
ν₄ (F₂)Not specifiedBending of O-Se-O

Source: Adapted from Scheuermann, W., & Schutte, C. J. H. (1973). researchgate.net

Infrared (IR) spectroscopy complements Raman studies by probing vibrational modes that result in a change in the molecular dipole moment. The IR spectra of this compound have been recorded using techniques such as attenuated total reflectance (ATR). researchgate.net These spectra are dominated by the characteristic vibrations of the Se-O bonds within the selenate functional group.

The principles of mutual exclusion and inversion doubling have been observed to be effective in both BaSeO₄ and the isomorphous BaCrO₄, which is attributed to strong interionic coupling. researchgate.net This indicates that vibrational modes that are IR active may be Raman inactive, and vice versa, providing a more complete picture of the vibrational landscape when both techniques are used. The most prominent bands in the IR spectrum are assigned to the asymmetric stretching (ν₃) and bending (ν₄) modes of the selenate anion.

Raman Spectroscopy for Selenate Vibrational Modes and Structural Insights

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about the local geometric and electronic structure of a material. It is particularly valuable for determining the oxidation state and coordination environment of selenium in various matrices.

XAS is a definitive method for determining the oxidation state of selenium in materials like this compound. In studies where selenate (SeO₄²⁻) is incorporated into other crystal structures, such as barite (BaSO₄), XAS analyses confirm that the selenium retains its +6 oxidation state. nih.govresearchgate.net

Furthermore, XAS provides detailed insights into the local coordination environment of the selenium atom. Analyses have shown that when the selenate tetrahedron is incorporated into the barite structure, it substitutes for the sulfate (SO₄²⁻) tetrahedron. nih.govresearchgate.net The selenium atom bonds to the surrounding barium (Ba²⁺) atoms through bidentate mononuclear and bidentate binuclear complexes, information crucial for understanding the sequestration mechanism of selenate in barite. nih.govresearchgate.net

The ability of XAS to distinguish between different oxidation states and coordination environments makes it an essential tool for speciation studies. semineral.esresearchgate.net In environmental and materials science, XAS is used to investigate the fate of selenium in various systems. For instance, it has been employed to study the sequestration of dissolved selenate via co-precipitation with barite. nih.govresearchgate.net These studies demonstrate that selenate is incorporated into the barite structure rather than simply adsorbing to the surface, which has significant implications for the long-term stability and environmental mobility of selenium. nih.gov The technique can confirm the chemical form of selenium, distinguishing selenate (Se(VI)) from other species like selenite (B80905) (Se(IV)) or elemental selenium (Se(0)). researchgate.netsemineral.es

Table 2: Summary of XAS Findings for Selenate in a Barite Matrix

ParameterFindingSignificance
Selenium Oxidation State Se(VI)Confirms that selenate is not reduced during co-precipitation with barite.
Local Coordination Selenate tetrahedron substitutes for sulfate tetrahedron.Reveals the mechanism of incorporation into the host material.
Bonding Bonds to Ba²⁺ atoms via bidentate mononuclear and binuclear complexes.Provides detailed structural information on how selenate is stabilized within the matrix.

Source: Based on data from C. J. Ptacek et al. (2020). nih.govresearchgate.net

Determination of Selenium Oxidation State and Local Coordination

Luminescence Spectroscopy of Doped this compound Materials

Luminescence spectroscopy investigates the light emitted by a material after it absorbs energy. Doping this compound with specific activator ions, such as rare-earth elements, can induce luminescence, creating materials with potential applications in lighting and imaging.

Research has demonstrated that nanoparticles of this compound doped with europium (Eu³⁺) exhibit luminescence. rsc.org These glowing nanoparticles can be synthesized using techniques like microemulsion. When excited, BaSeO₄:Eu³⁺ displays emission spectra with peaks characteristic of Eu³⁺ ions, with a maximum at approximately 613 nm. rsc.org

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the luminescence process, has been determined for these materials. For BaSeO₄:Eu³⁺ (2%), the PLQY was found to be 6%. This value is lower than that of europium-doped strontium selenate (14%) and calcium selenate (8%), a difference attributed to relaxation processes occurring due to defect levels in the this compound host material. rsc.org

Table 3: Luminescence Properties of Europium-Doped this compound

Host MaterialDopantEmission Peak MaximumPhotoluminescence Quantum Yield (PLQY)
This compound (BaSeO₄)Eu³⁺ (2 mol%)~613 nm6%

Source: Based on data from M. S. Wickleder et al. (2023). rsc.org

Probing Site Symmetry of Doping Ions (e.g., Eu³⁺)

The incorporation of trivalent europium (Eu³⁺) ions into the this compound (BaSeO₄) host lattice serves as a powerful tool for probing the local environment and site symmetry within the crystal structure. researchgate.netrsc.org The luminescence of Eu³⁺ is particularly sensitive to its surroundings, making it an effective spectroscopic probe. mdpi.comutrgv.edu When Eu³⁺ ions are doped into BaSeO₄, they are expected to substitute for the Ba²⁺ ions. rsc.org

Low-temperature luminescence spectroscopy is a key technique for determining the site symmetry of these doping ions. researchgate.netresearchgate.net At cryogenic temperatures, such as 10 K, the thermal broadening of spectral lines is minimized, allowing for the resolution of fine structural details in the emission spectra. rsc.org The number of observed Stark levels for the ⁵D₀ → ⁷Fₙ (where J = 0, 1, 2, 3, 4) transitions of the Eu³⁺ ion provides direct information about the symmetry of the crystal field at the location of the ion. rsc.org For instance, the presence of a single, sharp peak for the ⁵D₀ → ⁷F₀ transition is indicative of the Eu³⁺ ion occupying a single crystallographic site. mdpi.com However, the splitting of the other ⁷Fₙ levels into multiple components reveals the specific point group symmetry of that site. rsc.orgmdpi.com

In the case of Eu³⁺-doped alkaline earth selenates, including this compound, low-temperature emission measurements have been used to deduce the site symmetry of the Eu³⁺ ions. rsc.org The observation of a specific number of Stark levels for each ⁷Fₙ transition allows for a definitive assignment of the point group symmetry. For example, in strontium selenate (SrSeO₄), which is isostructural with BaSeO₄, the number of observed Stark levels for the ⁵D₀ → ⁷Fₙ transitions at 10 K indicated a low site symmetry of C₁. rsc.org This detailed analysis confirms the successful incorporation of the Eu³⁺ ions onto the alkaline earth metal sites within the selenate host lattice. rsc.org

The following table summarizes the relationship between the number of observed emission lines for Eu³⁺ transitions and the possible site symmetries.

TransitionNumber of Lines for C₁ SymmetryNumber of Lines for C₃ᵥ Symmetry
⁵D₀ → ⁷F₀11
⁵D₀ → ⁷F₁32
⁵D₀ → ⁷F₂53
⁵D₀ → ⁷F₃73
⁵D₀ → ⁷F₄95

Electronic Transitions and Luminescent Properties

The luminescent properties of this compound are primarily studied through the introduction of activator ions, such as Eu³⁺, which exhibit characteristic electronic transitions. rsc.orgresearchgate.net The process of luminescence involves the absorption of energy (excitation), which promotes electrons to higher energy levels, followed by the emission of light as the electrons relax back to lower energy states. libretexts.org In Eu³⁺-doped materials, excitation in the near-UV region leads to the characteristic red-orange emission of the Eu³⁺ ion. rsc.orgacs.org

The emission spectrum of Eu³⁺-doped this compound is dominated by transitions originating from the excited ⁵D₀ level to the various ⁷Fₙ ground state levels (J = 0, 1, 2, 3, 4). rsc.org These transitions are responsible for the strong red emission observed from these materials. researchgate.net The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is known as a hypersensitive transition. utrgv.edu Its intensity is highly dependent on the local symmetry of the Eu³⁺ ion and is generally stronger in environments with lower symmetry. mdpi.com The magnetic dipole transition, ⁵D₀ → ⁷F₁, is less sensitive to the local environment and is often used as a reference. mdpi.com

The relative intensities of the ⁵D₀ → ⁷F₂ and ⁵D₀ → ⁷F₁ transitions (the asymmetry ratio) provide valuable information about the coordination environment of the Eu³⁺ ion. utrgv.edu A higher asymmetry ratio indicates a more distorted and less centrosymmetric site for the Eu³⁺ ion.

Recent studies on Eu³⁺-doped alkaline earth selenate nanoparticles have demonstrated successful doping, leading to strong red-emitting materials. rsc.org The emission spectra of BaSeO₄:Eu³⁺ nanoparticles, when excited at 394 nm, show characteristic peaks corresponding to the ⁵D₀ → ⁷Fₙ transitions, with the most prominent peak around 613 nm. rsc.org The photoluminescence quantum yield (PLQY) is an important parameter that quantifies the efficiency of the luminescence process. For BaSeO₄:Eu³⁺ (2%), the PLQY has been determined to be 6%. rsc.org

The table below presents the key luminescent properties of Eu³⁺-doped this compound.

PropertyValueReference
Excitation Wavelength394 nm rsc.org
Main Emission Peak~613 nm rsc.org
Emission ColorRed researchgate.netrsc.org
Photoluminescence Quantum Yield (PLQY)6% rsc.org

Thermodynamic Properties and Solubility Equilibria of Barium Selenate

Aqueous Solubility Studies

The dissolution of barium selenate (B1209512) in water is an equilibrium process governed by its low solubility. This characteristic is fundamental to its behavior in geochemical and industrial systems.

Barium selenate is classified as a sparingly soluble salt. Its dissolution in water can be represented by the equilibrium:

BaSeO₄(s) ⇌ Ba²⁺(aq) + SeO₄²⁻(aq)

The solubility product constant (Kₛₚ) is the mathematical product of the molar concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient. For this compound, the expression is:

Kₛₚ = [Ba²⁺][SeO₄²⁻]

Multiple sources report a consistent value for the Kₛₚ of this compound at or around 25°C. The commonly accepted value is 3.40 x 10⁻⁸. chemicalbook.comulaval.casolubilityofthings.comperiodni.comengineeringtoolbox.com The pKₛₚ, which is the negative logarithm of the Kₛₚ value, is approximately 7.47. chemicalbook.com This low Kₛₚ value indicates that this compound is not readily soluble in water. periodni.com

Table 1: Solubility Product (Kₛₚ) of this compound at 25°C

ParameterValueSource(s)
Kₛₚ3.40 x 10⁻⁸ chemicalbook.comulaval.casolubilityofthings.comperiodni.comengineeringtoolbox.com
pKₛₚ7.47 chemicalbook.com

The solubility of sparingly soluble salts like this compound is influenced by the ionic strength of the solution. The presence of other ions, known as background electrolytes, can affect the activity coefficients of the Ba²⁺ and SeO₄²⁻ ions, thereby altering the salt's solubility.

Research has shown that the aqueous solubility of BaSeO₄(cr) is a function of the concentration of background electrolytes such as sodium selenate (Na₂SeO₄). researchgate.net Studies on similar compounds, like gypsum (CaSO₄·2H₂O), demonstrate that while increasing ionic strength generally increases solubility up to a certain point, the specific effect depends on the identity of the electrolytes in the solution (e.g., NaCl, KCl, MgCl₂). mdpi.com This is because different ions and their hydration shells interact differently with the constituent ions of the dissolving salt. mdpi.comugr.es For the related compound barium selenite (B80905) (BaSeO₃), high concentrations of sodium chloride (NaCl) have been observed to reduce its solubility.

In thermodynamic modeling of this compound solubility at high electrolyte concentrations, both the Specific Ion Interaction Theory (SIT) and Pitzer's ion-interaction models have been successfully used to interpret experimental data up to high ionic strengths. researchgate.net These models account for the complex interactions between ions in concentrated solutions, which deviate from the ideal behavior described by simpler theories.

The pH of an aqueous solution can significantly impact the solubility and speciation of selenium compounds. However, this compound (BaSeO₄), where selenium is in the +6 oxidation state, exhibits remarkable stability over a wide pH range. mdpi.com

Studies on the Ba-Se(VI)-H₂O system at 25°C show that solid BaSeO₄ is the stable phase across a broad pH spectrum. mdpi.com The concentration of barium in a solution at equilibrium with solid BaSeO₄ is influenced by pH. As pH increases, the barium concentration also tends to increase. mdpi.com In the pH range of approximately 5.4 to 10.9, the barium concentration remains constant at about 2 x 10⁻³ mol/L before increasing again at higher pH values, up until the solution becomes saturated with barium hydroxide (B78521) (Ba(OH)₂·H₂O) at a pH of 13.7. mdpi.com This stability across various pH levels is a key characteristic of this compound's aqueous chemistry.

Dependence on Ionic Strength and Background Electrolytes

Thermochemical Data and Enthalpies of Formation

Thermochemical data provide quantitative insight into the energy changes associated with the formation and stability of a compound.

The standard molar enthalpy of formation (ΔfH⁰) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For solid this compound at 298.15 K, the standard molar enthalpy of formation has been reported as -1135 kJ/mol. chemister.ru The standard molar entropy (S⁰), a measure of the disorder or randomness of a system, has also been determined for this compound.

Table 2: Standard Molar Thermodynamic Properties of this compound (solid) at 298.15 K

PropertySymbolValueUnitsSource
Standard Molar Enthalpy of FormationΔfH⁰-1135kJ/mol chemister.ru
Standard Molar EntropyS⁰149.4J/mol·K chemister.ru

The standard Gibbs free energy of formation (ΔfG⁰) is the key thermodynamic parameter for predicting the spontaneity of a formation reaction and the stability of a compound under standard conditions. It integrates enthalpy and entropy into a single value.

The conditional free energy of formation for solid this compound at 298.15 K has been calculated from solubility data to be -1041.8 kJ/mol (-249.0 kcal/mol). mdpi.com A negative ΔfG⁰ value indicates that the formation of this compound from its elements (in their standard states) is a thermodynamically favorable process.

This thermodynamic stability is consistent with its observed phase stability in aqueous solutions. As mentioned previously, BaSeO₄ is the stable solid phase over a wide pH range, underscoring its chemical robustness. mdpi.com It only coexists with barium hydroxide at the high pH invariant point of 13.7. mdpi.com

Standard Molar Enthalpies and Entropies

Thermal Stability and Decomposition Pathways of this compound

The thermal stability of this compound (BaSeO₄) is a critical parameter that dictates its behavior in high-temperature applications and its environmental fate. This section delves into the specifics of its decomposition temperature, the resulting products, and the mechanistic aspects of its thermal breakdown.

Decomposition Temperature and Products

This compound is a crystalline solid that undergoes thermal decomposition at elevated temperatures. Research indicates that the decomposition of this compound begins at temperatures above 425 °C. rsc.org Its thermal stability is noted to be lower than that of its isomorphous counterpart, barium sulfate (B86663) (BaSO₄). rsc.org

The precise products of the thermal decomposition of this compound in a standard atmosphere (e.g., air) are not extensively detailed in readily available literature. However, information from safety data sheets and studies on analogous compounds provide insight into the likely products. Generic safety information suggests that decomposition may yield metal oxides. mdpi.com

One study on the thermal decomposition of selenates at high temperatures suggests that they can lead to the formation of selenite ions (SeO₃²⁻). rsc.org This would imply a decomposition reaction where this compound loses oxygen to form barium selenite (BaSeO₃).

Furthermore, considering the behavior of the closely related compound barium sulfate, which decomposes at much higher temperatures (around 1400 °C) to barium oxide (BaO), sulfur dioxide (SO₂), and oxygen (O₂), a similar pathway for this compound can be postulated. wikipedia.orgrsc.org If this compound were to follow an analogous decomposition route, the products would likely be barium oxide (BaO), selenium dioxide (SeO₂), and oxygen (O₂).

It is also important to note that under specific reactive atmospheres, the decomposition products differ. For instance, in a hydrogen stream, this compound is reduced to barium selenide (B1212193) (BaSe) and water (H₂O). rsc.org

Table 1: Reported Decomposition Data for this compound

Parameter Value Conditions
Decomposition Temperature > 425 °C Heating in air
Likely Decomposition Products (in air) Barium Selenite (BaSeO₃), Barium Oxide (BaO), Selenium Dioxide (SeO₂), Oxygen (O₂) Postulated based on related compounds
Decomposition Products (in H₂ atmosphere) Barium Selenide (BaSe), Water (H₂O) Reducing environment

Mechanistic Studies of Thermal Decomposition

Detailed mechanistic studies specifically investigating the thermal decomposition of this compound are not widely available in the reviewed scientific literature. The study of the reaction kinetics and intermediate steps for the thermal breakdown of BaSeO₄ is an area that warrants further research.

However, insights can be drawn from studies on similar alkaline earth metal sulfates. For instance, the decomposition of barium sulfate has been shown to be a complex process involving the desorption of gaseous products from the solid reactant surface. wikipedia.org The rate of this decomposition is influenced by factors such as temperature and the partial pressure of the gaseous products. wikipedia.org

Given the isomorphous nature of this compound and barium sulfate, it is plausible that the mechanism of thermal decomposition of BaSeO₄ also involves the breaking of the selenium-oxygen bonds within the selenate anion, followed by the release of gaseous species and the rearrangement of the remaining solid to form more stable oxide phases. The initial step may involve the loss of an oxygen atom to form barium selenite, as suggested by some findings. rsc.org Subsequent or parallel decomposition of the selenite or the original selenate at higher temperatures could then lead to the formation of barium oxide and selenium dioxide.

Without dedicated mechanistic studies for this compound, this proposed pathway remains speculative and highlights a gap in the current understanding of this compound's high-temperature chemistry.

Theoretical and Computational Studies of Barium Selenate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic and vibrational properties of barium selenate (B1209512). wikipedia.orgscispace.com DFT is a computational method that investigates the electronic structure of many-body systems. wikipedia.org

The electronic structure of a material dictates its optical and electrical properties. Calculations based on DFT can determine the arrangement of electron energy levels and the band gap, which is the energy difference between the valence band and the conduction band.

While specific DFT calculations for the band gap of pure barium selenate are not widely available in the searched literature, studies on similar compounds provide a framework for understanding what such calculations would entail. For instance, first-principles calculations on barium-based chalcogenides have been used to determine their electronic band structures and have shown them to be direct or indirect semiconductors. researchgate.net The band gap of barium selenide (B1212193) (BaSe), a related compound, is noted as the lowest among alkaline earth chalcogenides. wikipedia.org For comparison, calculations on barium titanate (BaTiO₃) have yielded indirect band gap values around 2.960 eV to 3.31 eV. researchgate.net The determination of the band gap for semiconductors is often achieved using methods like the Tauc plot, which analyzes diffuse reflectance spectra. shimadzu.com

Table 1: Comparison of Calculated Band Gaps for Related Barium Compounds

Compound Calculation Method Calculated Band Gap (eV)
Barium Titanate (BaTiO₃) DFT 2.960 (indirect)
Barium Titanate (BaTiO₃) DFT 3.31 (direct)
Barium Aluminum Sulfide (B99878) (BaAl₄S₇) First-principles 3.74
Barium Gallium Sulfide (PbGa₄S₇) First-principles 3.08(2) (direct)

This table is provided for illustrative purposes to show the application of computational methods to similar materials, as specific data for this compound was not found in the search results.

Theoretical vibrational frequency calculations are crucial for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. DFT calculations can predict the frequencies of vibrational modes associated with the bonds within the selenate (SeO₄²⁻) ion and the this compound crystal lattice.

Studies on the vibrational spectra of BaSeO₄ have shown that the experimental frequencies can be correlated with theoretical predictions. researchgate.net For the free selenate ion in aqueous solution, the main vibrational modes are well-established: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). researchgate.net In the solid crystal structure of this compound, interactions between the ions can cause shifts in these frequencies and the appearance of new bands due to lattice vibrations. researchgate.net Theoretical calculations, often scaled by a factor to account for systematic errors and anharmonicity, can help assign the observed spectral bands to specific atomic motions. researchgate.net For example, DFT calculations have been used to assign vibrational modes for selenite (B80905) ions and related species, showing good agreement with experimental data after scaling. rsc.org

Table 2: Experimental Vibrational Frequencies for Selenate Ion

Vibrational Mode Frequency (cm⁻¹) in Aqueous Solution
ν₁ (symmetric stretch) 837
ν₂ (symmetric bend) 348
ν₃ (asymmetric stretch) 875
ν₄ (asymmetric bend) 414

Source: Walrafen, 1963, as cited in researchgate.net

Electronic Structure and Band Gap Calculations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the material's behavior.

MD simulations can be used to study how crystals like this compound grow from a solution. These simulations can model the attachment of ions to the crystal surface, the formation of different crystal faces, and the influence of impurities on the growth process. researchgate.net For the similar barite (BaSO₄) system, MD simulations have been used to investigate ion attachment at kink sites on the crystal surface, a fundamental step in crystal growth. acs.org Such simulations can reveal the energy barriers for ion incorporation and how factors like solution composition and surface structure affect growth kinetics. acs.orgugr.es Studies on the coprecipitation of selenate with barite show that selenate can substitute for sulfate (B86663) in the crystal structure, and the kinetics of this process are influenced by adsorption and nucleation rates. nih.govresearchgate.net

MD simulations can also model the movement of ions within the solid crystal lattice. This is important for understanding processes like ionic conductivity and the long-term stability of the material. While specific MD studies on ion transport within the this compound lattice were not found, the methodology is well-established for similar ionic solids. These simulations can calculate diffusion coefficients and elucidate the mechanisms of ion movement, such as vacancy hopping or interstitial diffusion. The transport of selenate ions in aqueous solutions through membranes has been studied, indicating that diffusion is a key transport mechanism. longdom.org

Prediction of Crystal Growth Dynamics and Interfacial Phenomena

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling uses fundamental thermodynamic data to predict the stability of different phases of a material and its behavior in chemical systems. The NEA (Nuclear Energy Agency) has compiled and critically reviewed thermodynamic data for selenium compounds, including this compound, which is essential for such modeling. oecd-nea.org

Thermodynamic models can predict the solubility of this compound under various conditions of pH and temperature. psi.ch For instance, modeling of the Ba-Se(VI)-H₂O system at 25°C can determine the conditions under which BaSeO₄ will precipitate from solution. mdpi.com These models show that the concentration of selenate remaining in solution is dependent on the concentration of barium ions. mdpi.com Thermodynamic modeling is also crucial in understanding the stability of selenate-bearing phases in complex systems like cement, where it can be incorporated into mineral structures. researchgate.net Stoichiometric calculations based on solubility constants have been used to investigate the potential formation of this compound in biological matrices like Brazil nuts. scielo.br

Development of Ion-Interaction Models (SIT, Pitzer) for Aqueous Systems

To accurately predict the solubility and transport of this compound in natural waters, which often have high concentrations of other salts, simple solubility products are insufficient. Ion-interaction models, such as the Specific Ion Interaction Theory (SIT) and Pitzer models, are employed to account for the effects of ionic strength on the activity of ions in solution. wikipedia.org These models are thermodynamically rigorous and essential for understanding the behavior of ions in concentrated electrolyte solutions. wikipedia.org

The Pitzer equations are generally considered more rigorous than the SIT model as they include more parameters, allowing for a more precise description of ion interactions. wikipedia.org However, this also means that determining Pitzer parameters experimentally is more challenging. wikipedia.org

A key study investigated the aqueous solubility of crystalline this compound (BaSeO₄(cr)) at 23 ± 2 °C across a wide range of sodium selenate concentrations (0.0001 to 4.1 mol kg⁻¹). researchgate.net The researchers used both the SIT and Pitzer ion-interaction models to interpret the experimental data, finding that predictions from both models were in close agreement with the observed results. researchgate.net This work was significant as it determined previously unavailable ion-interaction and ion-association parameters for both models, which are necessary to accurately describe the system at ionic strengths as high as 12.3 mol kg⁻¹. researchgate.net The developed model proved consistent with all reliable literature data, extending its applicability to barium concentrations up to 0.22 mol kg⁻¹ and a pH range of 1.4 to 13.8. researchgate.net

The study also identified the conditions under which different solid phases control solubility. BaSeO₄(cr) was found to be the solubility-controlling phase for Na₂SeO₄ concentrations up to 0.59 mol kg⁻¹. researchgate.net At higher concentrations, the formation of a double salt, Na₂Ba(SeO₄)₂(s), was proposed. researchgate.net The solubility product (log₁₀K⁰) for this double salt was calculated using both models. researchgate.net

Table 1: Ion-Interaction Model Parameters and Findings for this compound Systems researchgate.net

Parameter / Finding SIT Model Pitzer Model
Applicability Interpreted BaSeO₄ solubility data up to high ionic strengths. Interpreted BaSeO₄ solubility data up to high ionic strengths.
Agreement with Data Predictions agreed closely with experimental data. Predictions agreed closely with experimental data.
log₁₀K⁰ (Na₂Ba(SeO₄)₂(s)) -(8.70 ± 0.29) -(9.19 ± 0.19)
Determined Parameters Hitherto unavailable ion-interaction/ion-association parameters determined. Hitherto unavailable ion-interaction/ion-association parameters determined.

Predicting Solid-Solution Behavior and Equilibrium Compositions

This compound can form a solid solution with barium sulfate (barite), as the selenate (SeO₄²⁻) and sulfate (SO₄²⁻) anions have similar charge and size, allowing them to substitute for each other in the crystal lattice. researchgate.netacs.orgresearchgate.net This Ba(SO₄, SeO₄) solid solution is of significant environmental interest because its formation can control the concentration of selenium in sulfate-rich waters.

Investigations into the equilibrium thermodynamics of the Ba(SO₄, SeO₄)-H₂O system have shown that the solid solution behaves in a nearly ideal manner. acs.orgacs.org Powder X-ray diffraction (XRD) analysis of crystals produced in precipitation experiments revealed that the unit cell parameters vary almost linearly with composition, and the excess volume of mixing is close to zero, which are characteristics of an ideal solid solution. researchgate.netacs.org

Under equilibrium conditions, there is a preferential partitioning of sulfate ions into the solid phase. researchgate.netacs.orgacs.org This means that the solid solution will be enriched in the barium sulfate component compared to the aqueous solution from which it crystallizes.

However, the composition of the solid phase is highly dependent on the crystallization conditions, particularly the level of supersaturation. When crystals are grown under conditions of high supersaturation, a deviation from equilibrium partitioning occurs. researchgate.netacs.orgacs.org In these kinetically controlled scenarios, the solid phase becomes enriched in this compound relative to the equilibrium composition. researchgate.netacs.orgacs.org

This kinetic effect leads to complex crystal compositions. Crystals grown at high supersaturation often exhibit concentric zoning, with a barium sulfate-rich core surrounded by regions richer in this compound. acs.orgacs.org Superimposed on this can be sectorial zoning, which is thought to be caused by the preferential incorporation of barium sulfate onto specific crystal faces. researchgate.netacs.org

Thermodynamic analysis of the Ba(SeO₄, SO₄) system where precipitates were aged for up to 302 days showed that the data did not satisfy the Gibbs-Duhem equation. researchgate.net This indicates that a single solid-solution phase does not control the concentrations of both selenate and sulfate simultaneously under all conditions. researchgate.net Instead, the system can be better explained by the formation of an ideal BaSeO₄ solid solution phase controlling selenium concentrations and a less-crystalline BaSO₄ phase controlling sulfate. researchgate.net

Table 2: Behavior of Ba(SO₄, SeO₄) Solid Solution researchgate.netacs.orgacs.org

Condition Solid Solution Characteristics Compositional Outcome
Equilibrium Near-ideal solid solution behavior. Preferential partitioning of sulfate ions into the solid phase.
High Supersaturation Kinetically controlled growth. Enrichment of this compound in the solid phase relative to equilibrium.
High Supersaturation Zoning observed in crystals. Concentric and sectorial zoning with varying BaSO₄ and BaSeO₄ content.

Environmental Geochemistry and Remediation Technologies Involving Barium Selenate

Geochemical Behavior of Selenate (B1209512) in Contaminated Environments

The geochemical behavior of selenate (SeO₄²⁻), the most oxidized and soluble form of selenium, is a critical factor in its environmental fate and transport. frontiersin.orgacs.org Its mobility and potential for bioaccumulation are largely dictated by interactions within soil and aquatic systems.

Selenate is recognized for its high mobility in most soil and aquatic environments, particularly under alkaline and oxidizing conditions. usda.govusgs.gov Unlike selenite (B80905) (SeO₃²⁻), which is strongly adsorbed by soil components, selenate exhibits weak affinity for the surfaces of clay minerals and iron oxides. acs.orgusda.gov This limited adsorption capacity means that selenate is not easily retained in the solid phase of soils and sediments, allowing it to be readily transported by water flow. usda.govusgs.gov

Several factors influence the mobility of selenate:

pH: In alkaline soils, where selenate is the predominant selenium species, its mobility is enhanced. usda.govmdpi.com

Redox Potential (Eh): Highly oxidizing environments favor the stability of selenate, contributing to its persistence and transport in solution. acs.org Under reducing conditions, selenate can be transformed into less mobile forms like selenite or elemental selenium. acs.orgnih.gov

Soil Composition: Soils with low contents of iron oxides and clays, and consequently fewer adsorption sites, will exhibit higher selenate mobility. acs.org Conversely, the presence of organic matter can decrease selenium mobility through various biotic and abiotic interactions. researchgate.net

Studies have shown that in saturated soils, the majority of soluble selenium is present as selenate. usda.gov This high solubility and mobility make selenate a significant concern for groundwater contamination, as it can be easily leached from the upper soil layers into underlying aquifers. usgs.gov

The mobility of selenate in the environment is further complicated by the presence of other oxyanions that can compete for the same adsorption sites on mineral surfaces or participate in co-precipitation processes. The structural and chemical similarities between selenate and other oxyanions, such as sulfate (B86663) (SO₄²⁻), arsenate (AsO₄³⁻), and molybdate (B1676688) (MoO₄²⁻), lead to competitive interactions.

Sulfate (SO₄²⁻): Due to their similar tetrahedral structure and charge, sulfate is a major competitor with selenate for adsorption sites. acs.org The presence of high sulfate concentrations can significantly reduce the adsorption of selenate, thereby increasing its mobility in solution. asrs.us This competition is a key factor in environments affected by both selenium and sulfate contamination, such as in areas with mining drainage.

Arsenate (AsO₄³⁻): Arsenate generally shows a stronger adsorption affinity to mineral surfaces like goethite compared to selenate. ekb.eg Studies have demonstrated that arsenate can effectively outcompete selenate for available binding sites. ekb.eg The different protonation states of arsenate and selenate at a given pH can influence their respective adsorption coverages on mineral surfaces. researchgate.net

Molybdate (MoO₄²⁻): Molybdate also competes with selenate for adsorption sites. Research on competitive adsorption onto materials like gamma-alumina (γ-Al₂O₃) has shown that the presence of molybdate can inhibit the adsorption of selenate. nih.govnih.gov The relative adsorption affinity follows the order: molybdate > selenite > selenate ≈ sulfate. researchgate.net

These competitive processes are crucial in predicting the fate of selenate in multi-contaminant systems. The relative concentrations and adsorption affinities of the competing oxyanions will determine the extent to which selenate remains mobile and available for transport.

Mobility and Transport in Soil and Aquatic Systems

Passive and Active Remediation Strategies

The high mobility of selenate necessitates effective remediation strategies to prevent its spread in the environment and mitigate its potential toxicity. Both passive and active approaches have been developed, with a significant focus on immobilizing selenate through precipitation and co-precipitation reactions.

One of the most promising remediation techniques for selenate-contaminated water is its sequestration through co-precipitation with barite (BaSO₄). researchgate.netnih.gov This method takes advantage of the structural similarity between selenate and sulfate ions, allowing selenate to substitute for sulfate within the highly stable and insoluble crystal lattice of barite. researchgate.netfigshare.com The resulting solid solution, barium seleno-sulfate (Ba(SO₄,SeO₄)), effectively immobilizes the selenium.

Research has demonstrated the high efficiency of this process, with studies showing that co-precipitation with barite can remove over 99% of dissolved selenate from aqueous solutions across a wide range of initial concentrations. researchgate.netnih.gov The mechanism involves the incorporation of the SeO₄²⁻ tetrahedron into the barite structure, where it bonds to barium (Ba²⁺) atoms. nih.gov This process is not merely surface adsorption but a true incorporation into the crystal lattice, leading to a more permanent sequestration. researchgate.netresearchgate.net

Factors influencing the effectiveness of this remediation strategy include:

Sulfate Concentration: The uptake of selenate into the barite structure is strongly dependent on the initial sulfate concentration, which relates to the structural similarity and competition between the two ions. figshare.com

pH: The process is effective under near-neutral pH conditions (pH ≈ 5.5–6.5). nih.gov

Organic Matter: The presence of certain organic materials can enhance the sequestration of selenate by influencing the nucleation and growth rates of the barite crystals. researchgate.netnih.gov

A critical aspect of any remediation technology is the long-term stability of the immobilized contaminant. For selenate sequestered within a barite matrix, the outlook is highly favorable. The low solubility and high stability of the barite mineral itself contribute to the secure containment of the incorporated selenate. researchgate.netnih.gov

Dissolution studies have shown that the release of selenate from the barite solid solution into the aqueous phase is very unlikely under typical environmental conditions. researchgate.netnih.gov This indicates that the co-precipitation process provides a durable, long-term sink for selenium, effectively preventing its re-release into the environment. researchgate.net The stability of the Ba(SO₄,SeO₄) solid solution makes this a robust technology for managing selenate contamination from sources like mining and metallurgical operations. nih.gov

However, some studies have noted that leaching of co-precipitated oxyanions from barite can be influenced by the presence of other ions in the leaching solution, such as those found in saline waters. researchgate.net Therefore, while the stability is high, site-specific geochemical conditions should be considered when evaluating the long-term performance of this remediation approach.

Sequestration of Selenate via Co-precipitation with Barite

Redox Transformations of Selenium in the Presence of Barium

While the primary remediation strategy involving barium focuses on the co-precipitation of selenate (Se(VI)), the broader context of selenium geochemistry includes redox transformations between its various oxidation states. Selenium can exist in oxidation states ranging from +6 (selenate) to -2 (selenide). acs.org The presence of barium does not directly drive these redox reactions, but the formation of barium selenate is intrinsically linked to the stability of the Se(VI) oxidation state.

Under oxidizing conditions, selenate is the thermodynamically favored species. acs.org Remediation via co-precipitation with barite effectively "locks in" selenium in this +6 state. Conversely, under reducing conditions, selenate can be microbially or abiotically reduced to selenite (Se(IV)) and further to elemental selenium (Se(0)) or selenide (B1212193) (Se(-II)). acs.orgnih.gov For instance, selenite can be reduced to elemental selenium by certain bacteria or by reacting with minerals like green rust. royalsocietypublishing.orgnih.gov

The formation of highly insoluble BaSeO₄ is a process that competes with these reductive pathways. In an environment where conditions might fluctuate between oxidizing and reducing, the sequestration of selenate into the barite structure provides a stable end-point, preventing the selenium from participating in further redox cycling. researchgate.netnih.gov While barium itself is not a redox-active element in this context, its ability to form a highly stable compound with selenate makes it a critical component in controlling the environmental fate of selenium by immobilizing its most mobile form.

Abiotic Reduction Pathways of Selenate

In addition to microbial processes, abiotic (non-biological) pathways can also contribute to the reduction and immobilization of selenate in the environment. These chemical reactions involve the transfer of electrons from various reducing agents to selenate, leading to a decrease in its oxidation state and often its solubility. Furthermore, direct precipitation of selenate with certain cations, while not a reduction process, is a significant abiotic immobilization pathway.

Another abiotic pathway involves reactions with sulfide (B99878) (S²⁻). In environments where sulfate-reducing bacteria are active, the biologically produced sulfide can abiotically reduce selenite, leading to the precipitation of selenium sulfides. nih.gov This creates a parallel pathway for selenium immobilization alongside direct biological reduction. nih.gov

The most direct abiotic pathway for immobilizing selenate without reduction is through precipitation with barium ions (Ba²⁺) to form the highly insoluble mineral this compound (BaSeO₄). This process is analogous to the formation of barite (BaSO₄). Due to the chemical similarities between the selenate and sulfate anions, selenate can substitute for sulfate in the barite crystal structure. researchgate.net This co-precipitation is an effective method for sequestering selenate from aqueous solutions. researchgate.net Laboratory studies have demonstrated that the use of barium chloride (BaCl₂) can achieve 100% removal of selenate from solutions also containing high concentrations of sulfate. nih.govresearchgate.net The resulting barite-barium selenate solid solution is stable, and the sequestered selenate is unlikely to be released back into the aqueous phase under near-neutral pH conditions due to the low solubility of the host mineral. researchgate.net

Table 2: Research Findings on Abiotic Selenate Immobilization This table is interactive. You can sort and filter the data.

Abiotic Reactant Pathway Resulting Selenium Form Key Research Findings Citation(s)
Natural Organic Matter (NOM) Reduction Selenite (SeO₃²⁻) NOM can abiotically reduce mobile selenate to less mobile selenite. The presence of Fe(III) enhances the sorption of selenium species to NOM. acs.orgnih.gov
Sulfide (S²⁻) Reduction & Precipitation Selenium Sulfides Biologically produced sulfide can abiotically react with selenite (a product of selenate reduction) to form selenium sulfide precipitates. nih.gov
Barium Chloride (BaCl₂) Precipitation / Co-precipitation This compound (BaSeO₄) Barium salts effectively precipitate selenate from water, even in the presence of high sulfate concentrations, by forming a stable Ba(Se,S)O₄ solid. researchgate.netnih.govresearchgate.net
Glutathione (B108866) (GSH) Reduction Elemental Selenium (Se⁰) The thiol group in glutathione can abiotically reduce selenite to elemental selenium, a process that may mimic some biological reduction pathways. nih.gov

Advanced Materials Applications of Barium Selenate

Optoelectronic Materials

The unique optical and electronic properties of specific compounds are crucial for the development of optoelectronic devices. Barium selenate (B1209512), particularly in its high-purity form, is a material of interest in this domain.

The synthesis of ultrahigh-purity barium selenate is critical for its application in optoelectronics, as even minor impurities can significantly alter the material's performance. A widely used method for producing high-purity this compound is through a metathesis reaction involving soluble barium salts, such as barium chloride (BaCl₂), and selenate precursors like sodium selenate (Na₂SeO₄) in an aqueous solution.

This process allows for precise stoichiometric control, which is essential for maximizing yield and purity. The resulting precipitate is then subjected to rigorous washing with deionized water to remove byproducts, followed by vacuum drying. This method is particularly suitable for generating materials for optoelectronic applications that require high levels of purity (≥99.9%). High-purity forms of this compound, including submicron and nanopowder versions, are available for these specialized uses. americanelements.com

Table 1: Properties of High-Purity this compound

Property Value/Description Source(s)
Purity ≥99.9% (metals basis)
Morphology White rhombohedral crystals
Formula BaSeO₄ ontosight.ai
Molecular Weight 280.29 g/mol wikipedia.org
Density 4.75 g/cm³ ontosight.ai

| Solubility in Water | 0.0118 g/L (at 20 °C) | wikipedia.org |

Phosphor Materials Development

Phosphors are materials that exhibit luminescence and are fundamental components in lighting, displays, and sensors. This compound serves as a host material for dopants that create specific luminescent properties.

Recent research has focused on synthesizing alkaline earth selenates, including this compound, as nanoparticles to serve as hosts for luminescent materials. researchgate.netrsc.org A microemulsion method has been successfully used to produce this compound nanoparticles. researchgate.netrsc.org This technique allows for the creation of nano-sized particles, which is a critical requirement for applications such as luminescent inks and coatings. rsc.orgrsc.org The process involves precipitation within a microemulsion, followed by steps to increase the crystallinity of the product, which in turn enhances the luminescence intensity. rsc.orgrsc.org

The doping of the this compound host lattice with rare-earth elements is a key strategy for designing phosphors with targeted emission wavelengths. The incorporation of trivalent europium (Eu³⁺) ions into the this compound nanoparticle host has been shown to produce strong red-emitting phosphors. researchgate.netrsc.org

The luminescence of Eu³⁺-doped this compound nanoparticles occurs in the 550 nm to 715 nm range of the electromagnetic spectrum. researchgate.netrsc.org The specific emission characteristics are a result of the electronic transitions within the Eu³⁺ ions, which are influenced by the host crystal lattice. rsc.org Low-temperature measurements help in understanding the site symmetry of the Eu³⁺ ions that substitute the alkaline earth metal sites in the crystal structure. researchgate.netrsc.org

Table 2: Characteristics of Europium-Doped this compound Phosphors

Characteristic Description Source(s)
Host Material This compound (BaSeO₄) Nanoparticles researchgate.netrsc.org
Dopant Europium (Eu³⁺) researchgate.netrsc.org
Emission Color Strong Red researchgate.netrsc.org
Emission Range 550 nm - 715 nm researchgate.netrsc.org

| Synthesis Method | Microemulsion Technique | researchgate.netrsc.org |

Integration of this compound in Luminescent Compositions

Ceramic and Glass Manufacturing

This compound is utilized as an additive in the production of glass and ceramics to impart specific desirable properties to the final products. ontosight.ai

In glass and ceramic manufacturing, this compound is used to improve both clarity and durability. ontosight.ai Its addition to glass formulations can enhance optical properties. For instance, the introduction of barium compounds into glass matrices has been shown to increase the refractive index. mdpi.com While some selenium compounds like barium selenite (B80905) are used for decolorizing or producing specific colors, this compound can also play a role in the final optical characteristics. jhadd.comgoogle.com However, the oxidizing nature of some selenium compounds must be carefully managed, as it can affect the desired coloration, such as the selenium bronze color in anti-sun glass. google.com

The contribution of this compound to the mechanical properties of ceramics is linked to improving durability. ontosight.ai Generally, the mechanical strength and hardness of ceramic materials are dictated by their strong ionic and covalent bonds and their crystalline microstructure. inspenet.com The incorporation of specific additives can modify this microstructure, potentially enhancing properties like fracture toughness or flexural strength. While the general use of this compound for durability is noted, detailed research findings specifically quantifying its impact on the mechanical properties of ceramics are limited in the available literature.

Table 3: Effects of Barium Compounds in Glass and Ceramic Manufacturing

Property Enhanced Effect Compound Mentioned Source(s)
Clarity Improved This compound ontosight.ai
Durability Improved This compound ontosight.ai
Refractive Index Increased Barium Carbonate mdpi.com
Optical Properties Improved Barium Selenite

| Coloration | Decolorizing agent, red glass | Barium Selenite | jhadd.comfuncmater.com |

Precursor Chemistry for Other Advanced Inorganic Compounds

This compound (BaSeO₄) serves as a valuable precursor material in the synthesis of other advanced inorganic compounds, most notably barium selenide (B1212193) (BaSe). Its utility in this capacity stems from its ability to be chemically transformed through controlled reactions, yielding materials with different properties and applications.

Synthesis of Barium Selenide (BaSe) from this compound

The conversion of this compound to barium selenide is a significant process in materials science, as BaSe is a semiconductor with potential applications in electronic and optoelectronic devices. ontosight.ai The primary method for this transformation is the reduction of this compound.

BaSeO₄ + 4H₂ → BaSe + 4H₂O wikipedia.org

This process effectively removes the oxygen atoms from the selenate anion (SeO₄²⁻), reducing it to a selenide anion (Se²⁻), which then forms an ionic bond with the barium cation (Ba²⁺).

Detailed Research Findings:

The synthesis of barium selenide from this compound is typically carried out in a tube furnace. The reaction conditions are critical to ensure the complete conversion of the starting material and to obtain a pure product.

Interactive Data Table: Synthesis Parameters for Barium Selenide from this compound

ParameterValue/RangeSignificanceSource
Starting Material This compound (BaSeO₄)The precursor compound containing barium and selenium. wikipedia.org
Reducing Agent Hydrogen Gas (H₂)Effects the reduction of the selenate to selenide. wikipedia.orgatomistry.com
Reaction Temperature 500–600 °CProvides the necessary activation energy for the reaction. A temperature of 500 °C is specifically mentioned in one source. atomistry.com atomistry.com
Reaction Atmosphere Hydrogen FlowMaintains a reducing environment and carries away the water vapor byproduct. wikipedia.orgwikipedia.org
Product Barium Selenide (BaSe)The desired advanced inorganic compound. wikipedia.org
Byproduct Water (H₂O)Formed from the removed oxygen and the hydrogen gas. wikipedia.org

The resulting barium selenide is typically a white or off-white solid. wikipedia.orgatomistry.com It is important to carry out the reaction in a well-controlled environment to prevent the oxidation of the barium selenide product. atomistry.com The purity of the final product can be assessed using various analytical techniques to ensure that all the this compound has been converted.

Q & A

Q. What are the established methods for synthesizing and characterizing barium selenate in laboratory settings?

this compound (BaSeO₄) synthesis typically involves reacting barium salts (e.g., barium chloride) with selenate salts (e.g., sodium selenate) under controlled stoichiometric conditions. Characterization requires X-ray diffraction (XRD) for crystallinity analysis, scanning electron microscopy (SEM) for morphology, and spectroscopic techniques (e.g., FTIR or Raman) to confirm Se-O bonding. Purity assessment via inductively coupled plasma mass spectrometry (ICP-MS) is critical to quantify trace impurities, as even minor contaminants can alter reactivity .

Q. How do analytical techniques resolve discrepancies in this compound’s solubility and stability under varying pH conditions?

Conflicting solubility data often arise from differences in experimental conditions (e.g., ionic strength, temperature). Methodologically, researchers should employ controlled batch experiments with potentiometric titration to monitor pH-dependent dissolution. For example, discrepancies between theoretical and observed solubility in acidic media may stem from selenate reduction to selenite, detectable via UV-Vis spectroscopy or ion chromatography .

Q. What are the primary applications of this compound in environmental and materials science research?

this compound is studied for its role in selenium remediation (e.g., adsorption onto layered double hydroxides) and as a precursor for selenate-doped materials. Key methodologies include isotherm modeling (Langmuir/Freundlich) for adsorption capacity and synchrotron-based X-ray absorption near-edge structure (XANES) to track selenium speciation during redox processes .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s bioavailability compared to other selenium compounds (e.g., selenite vs. selenate)?

Comparative studies require in vivo/in vitro models with strict controls. For instance, in agricultural research, split-plot designs with randomized selenium treatments (e.g., this compound vs. sodium selenate) can isolate bioavailability effects. ICP-MS analysis of selenium uptake in plant/animal tissues, paired with ANOVA to assess statistical significance, helps resolve conflicting bioavailability claims .

Q. What methodological approaches explain the anomalous migration behavior of selenate ions in the presence of competing oxyanions (e.g., silicate)?

Competing ion effects are investigated using column migration experiments with bentonite or similar matrices. Researchers monitor selenate mobility via gamma spectroscopy (if using ⁷⁵Se isotopes) or ion-specific electrodes. Data interpretation involves geochemical modeling (e.g., PHREEQC) to account for ion-exchange equilibria and surface complexation .

Q. How do machine learning models enhance predictive accuracy in selenium adsorption studies involving this compound?

Neural networks (e.g., BPANN) outperform traditional response surface methodology (RSM) in modeling non-linear adsorption kinetics. For example, BPANN achieved R² > 0.95 for selenate removal efficiency predictions by integrating variables like pH, adsorbent dosage, and initial concentration. Methodological rigor requires cross-validation and sensitivity analysis to avoid overfitting .

Methodological Challenges and Solutions

Q. How can researchers mitigate inconsistencies in this compound’s redox behavior during long-term environmental exposure?

Long-term stability studies under simulated environmental conditions (e.g., anaerobic chambers) coupled with periodic synchrotron XANES analysis are essential. Contradictions in redox pathways often arise from incomplete speciation; thus, combining electrochemical measurements with isotopic tracing (δ⁸⁰Se/δ⁷⁶Se ratios) provides mechanistic clarity .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) are preferred over linear models for sigmoidal dose-response curves. Researchers must account for hormetic effects (low-dose stimulation vs. high-dose inhibition) using Bayesian hierarchical models to reduce Type I/II errors .

Guidance for Researchers

  • Replication: Always include triplicate measurements and negative controls, especially in selenium speciation studies, due to its redox sensitivity .
  • Interdisciplinary Collaboration: Combine geochemical, computational, and biological methods to address complex interactions (e.g., ion competition in nuclear waste studies) .
  • Ethical Reporting: Disclose limitations in synthesis purity or model assumptions to prevent misinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.